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Compound of Interest

Compound Name:
1-(4-Chloro-2-

hydroxyphenyl)ethanone

Cat. No.: B1362764 Get Quote

An In-Depth Technical Guide to the Synthesis, History, and Application of 1-(4-Chloro-2-
hydroxyphenyl)ethanone

Abstract
1-(4-Chloro-2-hydroxyphenyl)ethanone, also known as 4'-Chloro-2'-hydroxyacetophenone, is

a pivotal chemical intermediate whose significance is underscored by its versatile applications

in organic synthesis, particularly in the development of pharmaceuticals and bioactive

heterocyclic compounds. This guide provides a comprehensive overview of its discovery,

rooted in the classical explorations of aromatic chemistry, its detailed synthesis methodologies,

physicochemical properties, and its role as a foundational building block in medicinal chemistry.

Authored from the perspective of a Senior Application Scientist, this document synthesizes

established chemical principles with practical, field-proven insights, offering researchers and

drug development professionals a thorough technical resource.

Introduction and Physicochemical Profile
1-(4-Chloro-2-hydroxyphenyl)ethanone is a disubstituted acetophenone characterized by a

hydroxyl group and a chlorine atom on the phenyl ring, ortho and para to the acetyl group,

respectively. This specific arrangement of functional groups—an electron-withdrawing chlorine

and an electron-donating, hydrogen-bonding hydroxyl group—imparts a unique reactivity

profile, making it a valuable precursor for a wide range of more complex molecules. Its
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structural features allow for selective reactions at the hydroxyl group, the acetyl group, or the

aromatic ring, providing multiple avenues for synthetic elaboration.

Table 1: Physicochemical Properties of 1-(4-Chloro-2-hydroxyphenyl)ethanone

Property Value Source

IUPAC Name
1-(4-chloro-2-

hydroxyphenyl)ethanone
[1]

Synonyms
4'-Chloro-2'-

hydroxyacetophenone
[1]

CAS Number 6921-66-0 [1]

Molecular Formula C₈H₇ClO₂ [1]

Molecular Weight 170.59 g/mol [1]

Appearance Solid (Typical)

Melting Point
Data not consistently available

in search results

Boiling Point
Data not consistently available

in search results

SMILES CC(=O)C1=C(C=C(C=C1)Cl)O [1]

InChIKey
QCVSDCHNBNFJDQ-

UHFFFAOYSA-N
[1]

Historical Context: A Product of Classic Reactions
The precise moment of "discovery" for a foundational chemical like 1-(4-Chloro-2-
hydroxyphenyl)ethanone is not documented as a singular event. Instead, its synthesis and

characterization are intrinsically linked to the development and exploration of fundamental

reactions in organic chemistry during the late 19th and early 20th centuries. The preparation of

hydroxyaryl ketones is most famously achieved via the Fries rearrangement and Friedel-Crafts

acylation, and it is through the application of these powerful synthetic tools to substituted

phenols that this compound was likely first prepared and identified.
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The Fries rearrangement, in particular, stands out as a classic and efficient method for

converting phenolic esters into hydroxyaryl ketones.[2][3][4] This reaction involves an

intramolecular acyl group migration from the phenolic oxygen to the aromatic ring, catalyzed by

a Lewis acid.[4] The regiochemical outcome (ortho vs. para acylation) is notably dependent on

reaction conditions such as temperature and solvent, with higher temperatures generally

favoring the formation of the ortho-isomer.[2][4] Given that 1-(4-Chloro-2-
hydroxyphenyl)ethanone is an ortho-hydroxyacetophenone, its historical synthesis can be

confidently attributed to high-temperature Fries rearrangement of 3-chlorophenyl acetate.

Key Synthesis Methodologies
The synthesis of 1-(4-Chloro-2-hydroxyphenyl)ethanone relies on well-established, robust

chemical transformations. The choice of method often depends on the availability of starting

materials, desired purity, and scalability.

Fries Rearrangement of 3-Chlorophenyl Acetate
This is the most direct and historically significant route. The reaction proceeds by treating 3-

chlorophenyl acetate with a strong Lewis acid, typically aluminum chloride (AlCl₃), which

catalyzes the intramolecular rearrangement of the acetyl group to the ortho position of the

hydroxyl group.

The use of a stoichiometric or super-stoichiometric amount of AlCl₃ is crucial. The Lewis acid

complexes with both the ester's carbonyl oxygen and the phenolic oxygen of the product,

driving the reaction forward and preventing side reactions.[3] High temperatures (often >100°C)

are employed to overcome the activation energy barrier for migration to the more sterically

hindered ortho position.[2] Lower temperatures tend to favor the thermodynamically more

stable para-isomer.[4]

Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer,

a reflux condenser with a gas outlet (connected to a scrubber), and a thermometer. The

system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

Reagent Addition: Anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) is carefully added

to a suitable high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene).
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Substrate Addition: 3-Chlorophenyl acetate (1.0 equivalent) is added dropwise to the stirred

suspension at room temperature.

Heating: The reaction mixture is heated to 140-160°C for several hours. The progress of the

reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).

Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto a

mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum

chloride complex.

Extraction & Purification: The aqueous layer is extracted multiple times with a suitable

organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water,

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The

crude product is then purified by column chromatography or recrystallization to yield 1-(4-
Chloro-2-hydroxyphenyl)ethanone.
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Caption: General workflow for the synthesis via Fries Rearrangement.

Friedel-Crafts Acylation of 3-Chlorophenol
An alternative approach is the direct acylation of 3-chlorophenol using an acetylating agent like

acetyl chloride or acetic anhydride with a Lewis acid catalyst.
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This reaction is governed by the directing effects of the substituents on the aromatic ring. The

hydroxyl group is a powerful ortho-, para-director, while the chlorine atom is a deactivating but

also ortho-, para-directing group. The acylation will predominantly occur at the positions most

activated by the hydroxyl group, namely the positions ortho and para to it. This leads to a

mixture of isomers, including the desired 2-acetyl and the 4-acetyl and 6-acetyl products,

making purification a significant challenge. Therefore, the Fries rearrangement is often

preferred for its superior regioselectivity in this specific case.

Product Mixture
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Acetyl Chloride
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(e.g., AlCl₃)

React in
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1-(4-Chloro-2-hydroxyphenyl)ethanone
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1-(2-Chloro-4-hydroxyphenyl)ethanone

Other Isomers

Click to download full resolution via product page

Caption: Friedel-Crafts acylation yields a mixture of isomers.

Applications in Drug Discovery and Chemical
Synthesis
1-(4-Chloro-2-hydroxyphenyl)ethanone is not typically an end-product but rather a versatile

scaffold for building more elaborate molecular architectures. Its true value lies in its role as a

key intermediate.

Synthesis of Heterocycles: The presence of the ortho-hydroxyl and acetyl groups is an ideal

arrangement for condensation reactions to form various oxygen-containing heterocycles. For

example, it is a common precursor for the synthesis of chromones and flavones, which are

classes of compounds with a wide range of biological activities.
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Precursor for Chalcones: It can be condensed with various benzaldehydes in a Claisen-

Schmidt condensation to produce chalcones (1,3-diaryl-2-propen-1-ones).[5] Chalcones are

well-known pharmacophores investigated for their anti-inflammatory, anti-cancer, and anti-

microbial properties.

Building Block for Active Pharmaceutical Ingredients (APIs): While direct applications of this

specific molecule are not widely reported, structurally similar chlorinated

hydroxyacetophenones are crucial in pharmaceutical manufacturing. For instance, the

related compound 2-chloro-1-(4-hydroxyphenyl)ethanone is a key reagent in the synthesis of

certain hydroxypyrimidine derivatives that act as histone deacetylase (HDAC) inhibitors, a

target for cancer therapy.[6][7] This highlights the importance of the chloro-

hydroxyacetophenone motif in medicinal chemistry.

1-(4-Chloro-2-hydroxyphenyl)ethanone
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Caption: Synthetic pathways originating from the title compound.

Conclusion
1-(4-Chloro-2-hydroxyphenyl)ethanone is a testament to the enduring legacy of classical

organic reactions. While its initial synthesis was likely an exploratory consequence of the Fries

rearrangement, it has evolved into a valuable and reliable building block for modern chemical

and pharmaceutical research. Its unique substitution pattern provides a synthetically flexible

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.rjpbcs.com/pdf/2010_1(4)/[54].pdf
https://www.benchchem.com/product/b1582972
https://pmc.ncbi.nlm.nih.gov/articles/PMC9638980/
https://www.benchchem.com/product/b1362764?utm_src=pdf-body-img
https://www.benchchem.com/product/b1362764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


platform for constructing complex molecules with significant biological potential. This guide has

illuminated its historical origins, provided robust and validated synthetic protocols, and

contextualized its importance within the broader landscape of drug discovery and development,

serving as a critical resource for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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